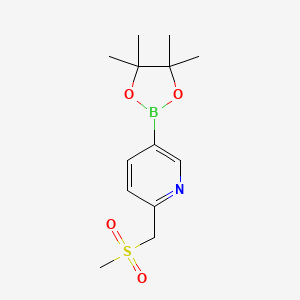
(2-Chloro-3-fluoro-5-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-fluoro-5-nitrophenyl)methanol is an organic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-5-nitrophenyl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-chloro-3-fluorotoluene to introduce the nitro group, followed by oxidation to form the corresponding benzaldehyde. The final step involves the reduction of the aldehyde to the methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and oxidation steps to ensure consistent quality and yield. The reduction step can be scaled up using catalytic hydrogenation under controlled conditions to achieve high purity and efficiency .
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, iron powder, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: (2-Chloro-3-fluoro-5-nitrobenzaldehyde), (2-Chloro-3-fluoro-5-nitrobenzoic acid).
Reduction: (2-Chloro-3-fluoro-5-aminophenyl)methanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
科学的研究の応用
(2-Chloro-3-fluoro-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of (2-Chloro-3-fluoro-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups like chloro, fluoro, and nitro can enhance its binding affinity and specificity towards these targets. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
類似化合物との比較
- 2-Chloro-3-fluoro-5-nitropyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-nitrophenylmethanol
Comparison: (2-Chloro-3-fluoro-5-nitrophenyl)methanol is unique due to the combination of chloro, fluoro, and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the presence of the methanol group allows for additional functionalization through oxidation or substitution reactions, which may not be possible with compounds lacking this group .
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
特性
分子式 |
C7H5ClFNO3 |
|---|---|
分子量 |
205.57 g/mol |
IUPAC名 |
(2-chloro-3-fluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5ClFNO3/c8-7-4(3-11)1-5(10(12)13)2-6(7)9/h1-2,11H,3H2 |
InChIキー |
VCGUHWONAAQWFH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CO)Cl)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


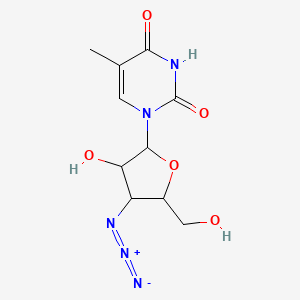
![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
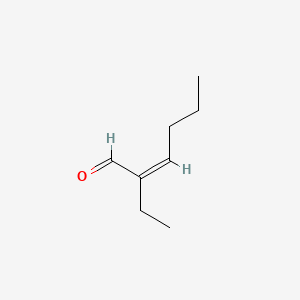
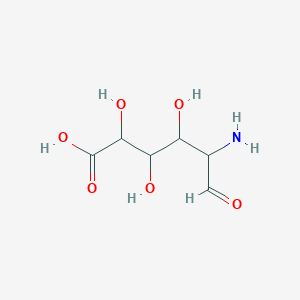



![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)

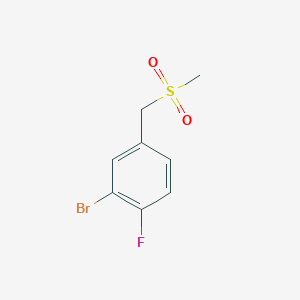

![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
